molecular formula C18H23N3O2S B12264390 4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12264390
M. Wt: 345.5 g/mol
InChI Key: MPVFIIBEODCQMN-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with dimethyl groups and a morpholine ring linked through a pyrrolidine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the dimethyl groups at the 4 and 7 positions. The morpholine ring is then attached via a pyrrolidine carbonyl linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.

    Morpholine-containing compounds: Molecules featuring the morpholine ring, which may have similar biological activities.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring, often used in medicinal chemistry.

Uniqueness

4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H23N3O2S/c1-12-5-6-13(2)16-15(12)19-18(24-16)21-9-10-23-14(11-21)17(22)20-7-3-4-8-20/h5-6,14H,3-4,7-11H2,1-2H3

InChI Key

MPVFIIBEODCQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4

Origin of Product

United States

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